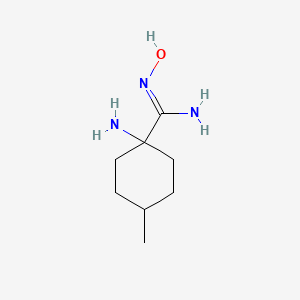

1-amino-N'-hydroxy-4-methylcyclohexane-1-carboximidamide

Description

1-Amino-N'-hydroxy-4-methylcyclohexane-1-carboximidamide is a carboximidamide derivative featuring a cyclohexane backbone substituted with amino, hydroxy, and methyl groups. Carboximidamides are commonly explored in medicinal chemistry for their chelating and hydrogen-bonding capabilities, which may influence enzyme inhibition or receptor binding .

Properties

Molecular Formula |

C8H17N3O |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1-amino-N'-hydroxy-4-methylcyclohexane-1-carboximidamide |

InChI |

InChI=1S/C8H17N3O/c1-6-2-4-8(10,5-3-6)7(9)11-12/h6,12H,2-5,10H2,1H3,(H2,9,11) |

InChI Key |

ITOAJKMPKCLXIW-UHFFFAOYSA-N |

Isomeric SMILES |

CC1CCC(CC1)(/C(=N/O)/N)N |

Canonical SMILES |

CC1CCC(CC1)(C(=NO)N)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-amino-N’-hydroxy-4-methylcyclohexane-1-carboximidamide involves several steps. One common synthetic route includes the reaction of 4-methylcyclohexanone with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with an amine to yield the desired carboximidamide . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

1-Amino-N’-hydroxy-4-methylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboximidamide group to an amine.

Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-Amino-N’-hydroxy-4-methylcyclohexane-1-carboximidamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-amino-N’-hydroxy-4-methylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with target molecules, while the carboximidamide group can participate in various chemical reactions . These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Research Implications and Gaps

- Biological Activity : The hydroxy group in the target compound may confer unique interactions with metal ions or enzymes compared to dimethyl/diethyl analogs .

- Synthetic Optimization : Further studies are needed to adapt PyBOP-mediated methodologies () to the target compound’s synthesis.

- Data Limitations : Direct experimental data (e.g., solubility, toxicity) for the target compound are absent in the evidence, necessitating future characterization.

Biological Activity

1-amino-N'-hydroxy-4-methylcyclohexane-1-carboximidamide, a compound with potential biological significance, has been explored for its various pharmacological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structural characteristics, and relevant case studies.

Structural Characteristics

The compound's structure plays a crucial role in its biological activity. It features:

- An amino group that is essential for interaction with biological targets.

- A hydroxyl group that may participate in hydrogen bonding.

- A carboximidamide functional group that can mimic natural substrates in enzymatic reactions.

1-amino-N'-hydroxy-4-methylcyclohexane-1-carboximidamide has been shown to exhibit several biological activities:

1. Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, particularly glycosidases and glycosyltransferases. These enzymes are crucial in carbohydrate metabolism and cell signaling pathways. The inhibition mechanism typically involves the formation of a stable enzyme-substrate complex, thereby preventing normal enzymatic activity.

2. Antioxidant Activity

Studies have demonstrated that the compound exhibits antioxidant properties. It can scavenge free radicals, which are implicated in oxidative stress and various diseases. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.

3. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against several bacterial strains. Its effectiveness is often evaluated through Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of the compound that inhibits bacterial growth.

Case Study 1: Enzyme Inhibition

In a study focusing on glycosidase inhibitors, 1-amino-N'-hydroxy-4-methylcyclohexane-1-carboximidamide was identified as a potent inhibitor of α-L-fucosidase. The study reported an IC50 value indicating significant inhibitory activity compared to known inhibitors like nojirimycin .

Case Study 2: Antioxidant Activity

In another evaluation, the antioxidant capacity of the compound was assessed using the DPPH assay. Results indicated a scavenging ability of approximately 85% at a concentration of 100 µg/mL, showcasing its potential as a natural antioxidant .

Case Study 3: Antimicrobial Efficacy

The antimicrobial activity was evaluated against various strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values ranging from 0.5 to 2 mg/mL, indicating effective inhibition of bacterial growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.